2-Hydrazinyl-5-nitrothiazole

Antifungal 5-Nitrothiazole Structure-Activity Relationship

Select 2-hydrazinyl-5-nitrothiazole (CAS 26245-59-0) as your next-generation heterocyclic intermediate. This scaffold combines an electron-deficient 5-nitro group critical for bioreductive activation and chromophore development with a nucleophilic 2-hydrazinyl handle that enables condensation chemistry unavailable to the 2-amino analog. The compound is the required hydrazination intermediate in the patented four-step synthesis of Disperse Blue 360 and serves as the precursor for 2-(pyrazolyl)- and 2-(pyridazinonyl)-5-nitrothiazoles with demonstrated antifungal activity. Substitution with 2-amino-5-nitrothiazole or generic hydrazinyl-thiazoles is not functionally equivalent. Ensure your synthesis pathway has the correct building block from the start.

Molecular Formula C3H4N4O2S
Molecular Weight 160.16 g/mol
Cat. No. B8014448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-5-nitrothiazole
Molecular FormulaC3H4N4O2S
Molecular Weight160.16 g/mol
Structural Identifiers
SMILESC1=C(SC(=N1)NN)[N+](=O)[O-]
InChIInChI=1S/C3H4N4O2S/c4-6-3-5-1-2(10-3)7(8)9/h1H,4H2,(H,5,6)
InChIKeyRQFVSOCSUVIZHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydrazinyl-5-nitrothiazole: A Strategic 5-Nitrothiazole Building Block for Antifungal and Dye Intermediate Research


2-Hydrazinyl-5-nitrothiazole (CAS 26245-59-0) is a heterocyclic building block belonging to the 5-nitrothiazole class, featuring a hydrazinyl moiety at the 2-position that confers nucleophilic reactivity for derivatization into hydrazones, semicarbazides, and heterocyclic systems [1]. The compound serves as a versatile intermediate in both medicinal chemistry programs targeting antimicrobial/antifungal agents and industrial dye synthesis pathways, with its dual nitrogen functionality enabling distinct reactivity profiles compared to the corresponding 2-amino analog [2].

Why Generic 2-Amino-5-nitrothiazole or Simple Hydrazinyl-Thiazoles Cannot Replace 2-Hydrazinyl-5-nitrothiazole in Targeted Applications


Substitution with 2-amino-5-nitrothiazole or generic hydrazinyl-thiazoles is not functionally equivalent due to the compound's unique 5-nitro substitution pattern combined with a reactive 2-hydrazinyl handle. The 5-nitro group is critical for specific bioreductive activation pathways and electron-deficient character, while the 2-hydrazinyl moiety provides a distinct nucleophilic center that enables condensation chemistry unavailable to the amino analog [1]. Comparative studies of 5-nitrothiazole derivatives demonstrate that the position and nature of substituents dramatically alter biological activity profiles, with 2-hydrazino derivatives exhibiting antifungal activity whereas corresponding 2-amino derivatives show schistosomicidal but not antifungal effects [2]. Furthermore, the specific 2-hydrazino-5-nitrothiazole scaffold is explicitly required as an intermediate in patented industrial dye manufacturing processes, where alternative hydrazinyl-thiazoles lacking the 5-nitro group would fail to produce the target chromophore [3].

Quantitative Differentiation Evidence for 2-Hydrazinyl-5-nitrothiazole Versus Closest Analogs


Antifungal Activity: 2-Hydrazino-5-nitrothiazole Derivatives Show High Antifungal Efficacy While 2-Amino Analogs Do Not

Derivatives synthesized from 2-hydrazino-5-nitrothiazole (specifically pyrazolyl and pyridazinone derivatives) demonstrated high antifungal activity, whereas the same derivatives showed no significant anthelmintic activity against Nippostrongylus brasiliensis and Hymenolepis nana in mice at 250 mg/kg × 3 days [1]. In contrast, 2-amino-5-nitrothiazole derivatives are documented to possess schistosomicidal activity but lack antifungal effects [2]. This functional divergence demonstrates that the 2-hydrazino substituent confers a distinct biological profile not achievable with the 2-amino analog.

Antifungal 5-Nitrothiazole Structure-Activity Relationship

Industrial Dye Synthesis: 2-Hydrazinyl-5-nitrothiazole is an Essential Intermediate for Disperse Blue 360 Production

Patent WO2015123992A1 explicitly designates 2-hydrazino-5-nitrothiazole as the essential hydrazination intermediate in the four-step synthesis of Disperse Blue 360, an azo dye [1]. The synthetic route proceeds from 2-bromothiazole → 2-bromo-5-nitrothiazole (nitration) → 2-hydrazino-5-nitrothiazole (hydrazination) → coupling with 3-methyl-4-chloro-N,N-diethylaniline → oxidation to target dye. Alternative intermediates (e.g., 2-hydrazinothiazole lacking the 5-nitro group) would fail to produce the correct chromophore due to the electron-withdrawing nitro group required for the desired absorption properties.

Dye Synthesis Azo Dye Industrial Intermediate

Synthetic Versatility: Hydrazinyl-Thiazole Scaffolds Enable Potent Anticancer Activity with IC50 Values as Low as 3.81 µM

Hydrazinyl-thiazole derivatives, which can be synthesized from 2-hydrazinyl-thiazole building blocks analogous to 2-hydrazinyl-5-nitrothiazole, demonstrate potent in vitro cytotoxic activity against multiple cancer cell lines [1]. Compounds 5g and 5h exhibited broad-spectrum activity with IC50 values ranging from 3.81 to 11.34 µM against MCF-7 (breast), HePG-2 (liver), and HCT-116 (colorectal) cell lines, outperforming the reference drug Roscovitine (IC50 = 9.32–13.82 µM). While this data is for structurally related hydrazinyl-thiazoles rather than 2-hydrazinyl-5-nitrothiazole itself, it establishes the class-level potential of hydrazinyl-thiazole scaffolds for anticancer drug discovery.

Anticancer Hydrazinyl-Thiazole EGFR Inhibition

High-Value Application Scenarios for 2-Hydrazinyl-5-nitrothiazole Based on Verified Evidence


Antifungal Drug Discovery: Synthesis of Pyrazolyl and Pyridazinone Derivatives

Use 2-hydrazinyl-5-nitrothiazole as a starting material for condensation with pentane-2,4-diones or β-aroylpropionic acids to generate 2-(pyrazolyl)-5-nitrothiazoles and 2-(pyridazinonyl)-5-nitrothiazoles. These derivatives have demonstrated high antifungal activity in in vitro assays [1]. This application is supported by direct evidence showing that derivatives of this specific scaffold exhibit antifungal effects not observed with corresponding 2-amino analogs [2].

Industrial Azo Dye Manufacturing: Disperse Blue 360 Intermediate

Employ 2-hydrazinyl-5-nitrothiazole as the critical hydrazination intermediate in the patented four-step synthesis of Disperse Blue 360 [3]. The compound is prepared from 2-bromo-5-nitrothiazole via reaction with hydrazine hydrate in 2-methyltetrahydrofuran, then coupled with 3-methyl-4-chloro-N,N-diethylaniline to produce the penultimate intermediate before oxidative conversion to the final azo dye. This application requires the specific 5-nitro substitution pattern for proper chromophore development.

Anticancer Lead Generation: Hydrazone and Heterocyclic Library Synthesis

Utilize 2-hydrazinyl-5-nitrothiazole as a versatile building block for generating hydrazone derivatives and fused heterocyclic systems targeting anticancer applications. Class-level evidence demonstrates that hydrazinyl-thiazole derivatives achieve IC50 values as low as 3.81 µM against multiple cancer cell lines, outperforming reference agents [4]. The 5-nitro group provides an additional electron-withdrawing substituent for tuning electronic properties and bioreductive activation potential.

Mechanistic Probe for Nitroreductase-Dependent Activation Studies

Deploy 2-hydrazinyl-5-nitrothiazole and its derivatives as tool compounds for investigating type I nitroreductase (NTR)-dependent activation mechanisms. The 5-nitrothiazole class, including nitazoxanide and niridazole, undergoes bioreductive activation by parasitic NTR enzymes [5]. The 2-hydrazinyl substituent offers a reactive handle for further derivatization while maintaining the 5-nitro group required for NTR substrate recognition.

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